![molecular formula C17H25N3O3S B2480128 3-(2,4-二氧代-1H-噻吩[3,2-d]嘧啶-3-基)-N-(2-乙基己基)丙酰胺 CAS No. 686735-29-5](/img/structure/B2480128.png)

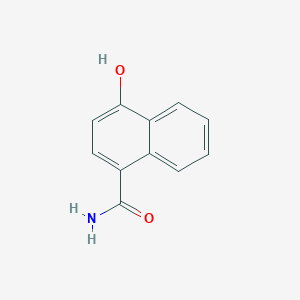

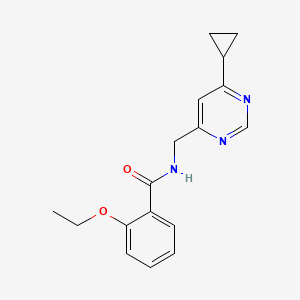

3-(2,4-二氧代-1H-噻吩[3,2-d]嘧啶-3-基)-N-(2-乙基己基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thieno[3,2-d]pyrimidines are a class of compounds known for their versatile chemical and pharmacological properties. This category includes a broad range of molecules with varying substitutions that can significantly affect their physical, chemical, and biological activities.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives often involves multicomponent reactions, cyclization, and condensation steps. For example, a green approach to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones involves a catalytic four-component reaction using ketones, ethyl cyanoacetate, S8, and formamide, highlighting step economy and reduced catalyst loading (Shi et al., 2018). Another synthesis method reported involves the condensation of 3-methoxybenzoic acid with specific ethane-1,2-diamines to create derivatives with distinct molecular structures (Huang et al., 2020).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of thieno[3,2-d]pyrimidine derivatives. For instance, compounds have been analyzed to determine their crystal systems, space groups, and cell constants, offering detailed views of their molecular geometries. This information is crucial for understanding the interactions these compounds can engage in and their reactivity (Liu et al., 2007).

Chemical Reactions and Properties

Thieno[3,2-d]pyrimidine derivatives participate in various chemical reactions, including cyclizations and alkylations, leading to a wide range of heterocyclic systems. These reactions are influenced by the specific substituents present on the thieno[3,2-d]pyrimidine core and the reaction conditions employed (Shestakov et al., 2014).

Physical Properties Analysis

The physical properties of thieno[3,2-d]pyrimidine derivatives, such as solubility, melting points, and crystal structures, are closely related to their molecular structures. These properties are essential for predicting the behavior of these compounds in different environments and for their formulation in various applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, of thieno[3,2-d]pyrimidine derivatives, are crucial for their application in synthesis and medicinal chemistry. Studies have explored their potential in creating compounds with significant biological activities, leveraging their unique chemical frameworks (Hulme et al., 2008).

科学研究应用

合成化学

合成化学领域的研究探索了相关噻吩并[3,2-d]嘧啶化合物在产生各种杂环结构方面的实用性。例如,通过催化多组分反应开发了合成噻吩并[2,3-d]嘧啶-4(3H)-酮的新方法,展示了噻吩嘧啶在杂环合成中的多功能性,因为其具有药理学上重要的骨架(Shi et al., 2018)。此外,开发新的合成途径以制备具有噻吩并[3,2-d]嘧啶核心的四环化合物进一步说明了该化合物在创建复杂分子结构中的相关性(Abbas et al., 2006)。

除草活性

已经研究了3-(2,4-二氧-1H-噻吩[3,2-d]嘧啶-3-基)-N-(2-乙基己基)丙酰胺的结构类似物的除草性能。研究表明,具有类似结构的化合物对某些杂草,如甘蓝,具有中等至良好的选择性除草活性,表明潜在的农业应用(Liu & Shi, 2014)。这一研究领域对于开发新的农药非常重要,可以帮助管理杂草对现有除草剂的抗性。

作用机制

Target of Action

Similar compounds have been reported to exhibit activity as fungicides , suggesting that the compound might interact with enzymes or proteins essential for fungal growth and reproduction.

Mode of Action

It’s worth noting that compounds with similar structures have been used as fungicides , which typically work by inhibiting essential biological processes in fungi, such as cell wall synthesis, protein synthesis, or metabolic pathways.

Biochemical Pathways

Based on its potential fungicidal activity , it can be inferred that it might interfere with the biochemical pathways essential for the survival and proliferation of fungi.

Result of Action

Given its potential fungicidal activity , it can be inferred that the compound might lead to the death of fungi by disrupting their essential biological processes.

未来方向

属性

IUPAC Name |

3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-ethylhexyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c1-3-5-6-12(4-2)11-18-14(21)7-9-20-16(22)15-13(8-10-24-15)19-17(20)23/h8,10,12H,3-7,9,11H2,1-2H3,(H,18,21)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHHDQWYIBOBAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC(=O)CCN1C(=O)C2=C(C=CS2)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2480051.png)

![Ethyl 2-[(4-benzylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2480056.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480062.png)

![N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2480065.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2480067.png)